FADD‑Dependent Apoptosis Induction in Resveratrol‑Resistant Jurkat Leukemia Cells – A Qualitatively Distinct Mechanism
In a direct head‑to‑head study, 3,4,5‑trihydroxy‑trans‑stilbene (3,4,5‑THS) rapidly induced extensive apoptosis in Jurkat leukemia T‑cells that were resistant to resveratrol, demonstrating a mechanism distinct from the parent compound [1]. Specifically, 3,4,5‑THS triggered caspase‑8 activation through a Fas‑associated death domain (FADD) protein‑dependent pathway without engaging the cognate death ligands CD95L, TNFα, or TRAIL, whereas resveratrol failed to activate this pathway [2]. This switch in apoptotic architecture was strictly structure‑dependent and not observed with the 3,5,4′‑hydroxylation pattern of resveratrol.
| Evidence Dimension | Apoptosis induction in resveratrol‑resistant Jurkat T‑cells |
|---|---|
| Target Compound Data | Rapid, extensive apoptosis; caspase‑8 activation via FADD‑dependent mechanism |
| Comparator Or Baseline | Resveratrol (3,5,4′‑trihydroxy‑trans‑stilbene): no significant apoptosis in the same resveratrol‑resistant Jurkat line; no FADD‑caspase‑8 activation |
| Quantified Difference | Qualitative difference: FADD‑dependent apoptosis unique to 3,4,5‑THS; resveratrol failed to induce caspase‑8 cleavage under identical conditions |
| Conditions | Jurkat T‑cell leukemia line (resveratrol‑resistant sub‑population); in vitro culture; caspase‑8 and FADD immunoblot analysis; 2005 study by Wang et al. |
Why This Matters
For researchers studying apoptosis resistance mechanisms or screening for FADD‑dependent anticancer agents, 3,4,5‑THS provides a tool compound that overcomes resveratrol resistance, which cannot be replicated by resveratrol itself.
- [1] Wang Y et al. FADD‑dependent apoptosis induction in Jurkat leukemia T‑cells by the resveratrol analogue, 3,4,5‑trihydroxy‑trans‑stilbene. Biochem Pharmacol. 2005;69(2):249‑254. PMID: 15627477. View Source
- [2] Wang Y et al. FADD‑dependent apoptosis induction in Jurkat leukemia T‑cells by the resveratrol analogue, 3,4,5‑trihydroxy‑trans‑stilbene. Biochem Pharmacol. 2005;69(2):249‑254. PMID: 15627477. View Source
